molecular formula C14H12O4 B6396304 3-(2-Hydroxyphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261927-16-5

3-(2-Hydroxyphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6396304
CAS RN: 1261927-16-5
M. Wt: 244.24 g/mol
InChI Key: KWBPPNGOFOGFKQ-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)-2-methoxybenzoic acid, 95% (3-HPMBA) is a phenolic derivative of benzoic acid. It is a versatile synthetic intermediate used in the synthesis of various compounds, such as dyes, pharmaceuticals, and other organic compounds. It is also used as a reagent in organic synthesis.

Scientific Research Applications

3-(2-Hydroxyphenyl)-2-methoxybenzoic acid, 95% is used as a reagent in organic synthesis and has been used in a variety of scientific research applications. It has been used to synthesize novel compounds, such as 2,3-dihydroxybenzoic acid, which has potential applications in the development of new drugs. Additionally, it has been used in the synthesis of other compounds, such as dyes and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyphenyl)-2-methoxybenzoic acid, 95% is not fully understood. However, it is believed that the reaction between 2-hydroxybenzaldehyde and 2-methoxybenzoyl chloride is catalyzed by the acid catalyst, which leads to the formation of the desired product. Additionally, the reaction is believed to involve the formation of a conjugate base, which is then attacked by the nucleophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Hydroxyphenyl)-2-methoxybenzoic acid, 95% are not fully understood. However, it has been shown to have some antioxidant properties, which may be beneficial in the treatment of certain diseases. Additionally, it has been found to have some anti-inflammatory effects, which may be beneficial in the treatment of certain conditions.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-Hydroxyphenyl)-2-methoxybenzoic acid, 95% in lab experiments include its ease of synthesis, its low cost, and its versatility in organic synthesis. Additionally, it can be used to synthesize a variety of compounds, such as dyes and pharmaceuticals. However, there are some limitations to its use, such as the need for an acid catalyst and the potential for the formation of by-products.

Future Directions

The potential future directions for 3-(2-Hydroxyphenyl)-2-methoxybenzoic acid, 95% include further research into its biochemical and physiological effects, as well as its use in the synthesis of novel compounds. Additionally, further research into its mechanism of action and its potential applications in drug development could be beneficial. Additionally, further research into its use as a reagent in organic synthesis could be beneficial. Finally, further research into its potential use in the treatment of certain diseases and conditions could be beneficial.

Synthesis Methods

3-(2-Hydroxyphenyl)-2-methoxybenzoic acid, 95% can be synthesized from the reaction of 2-hydroxybenzaldehyde and 2-methoxybenzoyl chloride in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out in aqueous ethanol at a temperature of around 50°C. The product is then isolated by filtration and recrystallization.

properties

IUPAC Name

3-(2-hydroxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-18-13-10(6-4-7-11(13)14(16)17)9-5-2-3-8-12(9)15/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBPPNGOFOGFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688678
Record name 2'-Hydroxy-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261927-16-5
Record name 2'-Hydroxy-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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